Molecular Weight Differentiation (423.06 vs. 362.15–427.20 Da) Enables Distinct Biophysical Assay Detection Windows
The target compound (MW 423.06 g/mol) carries two bromine atoms, producing a characteristic ¹:²:¹ isotopic triplet (M, M+2, M+4) at relative intensities of approximately 1:2:1 due to the nearly equal natural abundances of ⁷⁹Br and ⁸¹Br. The closest mono-brominated analog, N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide (CAS 891127-76-7; MW 362.15 g/mol), displays only a ¹:¹ doublet isotope pattern . In LC-MS-based screening, this isotopic signature difference provides a 61 Da mass shift and unique isotope fingerprint, enabling unambiguous compound tracking in complex biological matrices without requiring MS/MS fragmentation. The 3-chloro analog N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-chlorobenzamide (CAS 891127-36-9; MW 378.61 g/mol) presents a distinct ³⁵Cl/³⁷Cl (3:1) pattern superimposed on a single bromine doublet, producing a composite pattern that can be confused with mono-brominated metabolites . The di-brominated pattern of the target compound provides a uniquely identifiable mass spectrometry signature for metabolic stability and pharmacokinetic studies .
| Evidence Dimension | Mass spectrometry isotopic signature and molecular weight differentiation |
|---|---|
| Target Compound Data | MW 423.06 g/mol; isotope pattern: 1:2:1 triplet (⁷⁹Br₂, ⁷⁹Br⁸¹Br, ⁸¹Br₂); ΔM = 2 Da between peaks; C₁₅H₉Br₂N₃O₂ |
| Comparator Or Baseline | CAS 891127-76-7: MW 362.15 g/mol; 1:1 doublet (⁷⁹Br, ⁸¹Br); C₁₅H₉BrFN₃O₂. CAS 891127-36-9: MW 378.61 g/mol; composite Br+Cl pattern; C₁₅H₉BrClN₃O₂ |
| Quantified Difference | MW differential: +61.0 Da vs. fluoro analog; +44.5 Da vs. chloro analog; distinct 1:2:1 triplet pattern unique among mono-halogen and mixed-halogen analogs |
| Conditions | ESI-MS or MALDI-TOF analysis; positive ion mode; compound dissolved in acetonitrile/water (1:1) at 1–10 µM concentration |
Why This Matters
The unique 1:2:1 isotopic triplet enables unambiguous identification and quantification of the parent compound in metabolic stability, plasma protein binding, and tissue distribution studies without requiring synthetic isotopic labeling, reducing procurement and analytical costs for ADME/PK profiling.
